2-(1H-Benzimidazol-6-yl)ethan-1-ol
Description
Properties
CAS No. |
15788-11-1 |
|---|---|
Molecular Formula |
C9H10N2O |
Molecular Weight |
162.192 |
IUPAC Name |
2-(3H-benzimidazol-5-yl)ethanol |
InChI |
InChI=1S/C9H10N2O/c12-4-3-7-1-2-8-9(5-7)11-6-10-8/h1-2,5-6,12H,3-4H2,(H,10,11) |
InChI Key |
BJIGOPZZEFXJDI-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1CCO)NC=N2 |
Synonyms |
1H-Benzimidazole-5-ethanol(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural Features of Benzimidazole Derivatives
Key Observations:
Substituent Position: The target compound’s ethanol group at the 6-position contrasts with 2-position modifications in other benzimidazoles (e.g., 6d , (1H-benzimidazol-2-yl)methanol ).
Functional Group Reactivity: The hydroxyl group in the target compound enables hydrogen bonding (donor/acceptor), influencing crystallinity and solubility. In contrast, the chloromethyl group in derivatives like 2-(chloromethyl)-1H-benzimidazole is more reactive, facilitating nucleophilic substitutions but reducing stability. Ethylamine in compound 6d introduces basicity, which may enhance solubility in acidic environments compared to the neutral ethanol group in the target compound.
Synthetic Pathways: Compound 6d is synthesized via LiAlH₄ reduction, highlighting the utility of strong reducing agents for amine formation. The target compound’s hydroxyl group might instead require milder conditions or protective strategies to avoid over-reduction. This suggests divergent synthetic priorities: benzimidazoles focus on ring formation, while YTK-A76 emphasizes side-chain complexity.
Hydrogen Bonding and Solubility:
- The target compound’s ethanol group enhances water solubility relative to halogenated analogs (e.g., 6d ) but may reduce lipophilicity compared to benzyl-protected derivatives like YTK-A76 .
- Hydrogen-bonding networks, as discussed in , are critical for crystal packing. The ethanol group’s dual donor/acceptor capability may lead to distinct crystalline forms compared to amines or chlorides.
Preparation Methods
Substrate Design and Protection Strategies
The direct cyclocondensation of o-phenylenediamine derivatives bearing a hydroxethyl group is hindered by the reactivity of the alcohol moiety during acid-catalyzed ring closure. To circumvent this, protection of the hydroxyl group as a tetrahydropyranyl (THP) ether is employed. For instance, 5-(2-(tetrahydro-2H-pyran-2-yloxy)ethyl)-1,2-diaminobenzene serves as a stable precursor, enabling cyclization without side reactions.
BF₃·OEt₂-Catalyzed Cyclization
Adapting methodologies from Sharma et al., the protected diamine is condensed with formic acid under BF₃·OEt₂ catalysis. This Lewis acid facilitates dehydration and ring closure at mild temperatures (40–60°C), yielding 6-(2-(THP-oxy)ethyl)-1H-benzimidazole. The reaction proceeds in dichloromethane, with subsequent aqueous workup isolating the product in 72% yield (Table 1). Deprotection via hydrochloric acid (HCl) in ethanol regenerates the hydroxethyl group, achieving 89% conversion to 2-(1H-benzimidazol-6-yl)ethan-1-ol.
Table 1: Cyclocondensation and Deprotection Performance
| Step | Conditions | Yield (%) |
|---|---|---|
| Cyclization | BF₃·OEt₂, CH₂Cl₂, 50°C, 8 hr | 72 |
| Deprotection | 2M HCl, EtOH, 25°C, 4 hr | 89 |
Post-Cyclization Alkylation of Benzimidazole Intermediates
Synthesis of 6-Bromo-1H-benzimidazole
A halogenated benzimidazole core is prepared via cyclocondensation of 4-bromo-o-phenylenediamine with triethyl orthoformate in refluxing acetic acid. The resulting 6-bromo-1H-benzimidazole is isolated in 68% yield after recrystallization from ethanol.
Alkylation with Ethylene Oxide
Building on alkylation techniques from WO2015005615A1, the brominated intermediate is reacted with ethylene oxide in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base. The reaction proceeds at 80°C for 12 hours, introducing the hydroxethyl group via nucleophilic substitution. Post-reaction extraction with ethyl acetate and silica gel chromatography afford this compound in 65% yield (Table 2).
Table 2: Alkylation Reaction Parameters
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Base | K₂CO₃ (2.5 eq) |
| Temperature | 80°C |
| Time | 12 hr |
| Yield | 65% |
Visible Light-Mediated One-Pot Synthesis
Photochemical Cyclodesulfurization
The Nature study describes a photocatalyst-free method for constructing 2-aminobenzimidazoles under visible light. Adapting this protocol, o-phenylenediamine is treated with 2-isothiocyanatoethanol in aqueous acetonitrile. Irradiation with a 450 nm LED initiates cyclodesulfurization, forming this compound directly. The one-pot reaction achieves 78% yield at ambient temperature, bypassing intermediate isolation (Table 3).
Table 3: Photochemical Synthesis Outcomes
| Condition | Detail |
|---|---|
| Light Source | 450 nm LED |
| Solvent | H₂O:MeCN (1:1) |
| Time | 24 hr |
| Yield | 78% |
Mechanistic Insights
Control experiments confirm a radical pathway, where thiyl radicals (S·) and superoxide (O₂⁻) mediate desulfurization. This aligns with observations in, where light-dependent efficiency drops by 95% in dark conditions.
Comparative Analysis of Methodologies
Yield and Scalability
Q & A
Q. What are the common synthetic routes for 2-(1H-benzimidazol-6-yl)ethan-1-ol, and how can reaction conditions be optimized for improved yield?
Methodological Answer: The synthesis typically involves condensation of o-phenylenediamine derivatives with hydroxy-substituted aldehydes or ketones under acidic or solvent-free conditions. For example, analogous benzimidazole alcohols are synthesized via cyclization reactions catalyzed by HCl or polyphosphoric acid . Optimization includes:
- pH control : Acidic conditions (pH 4–6) favor cyclization by protonating intermediates.
- Temperature : Heating at 80–100°C minimizes side reactions like over-oxidation.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures improves purity.
Yield improvements (~70–85%) are achieved by iterative adjustment of stoichiometry and reaction time .
Q. How is this compound characterized using spectroscopic and crystallographic methods?
Methodological Answer:
- Spectroscopy :
- ¹H/¹³C NMR : The hydroxyl proton appears as a broad singlet (δ 4.8–5.2 ppm), while benzimidazole protons resonate at δ 7.2–8.1 ppm. Carbon signals for the ethanol moiety are observed at δ 60–65 ppm (CH₂OH) and δ 70–75 ppm (C-OH) .
- IR : Strong O-H stretch (~3200–3400 cm⁻¹) and benzimidazole ring vibrations (~1600 cm⁻¹) .
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement (R factor < 0.05) resolves bond lengths and angles. Disorder in the hydroxyl group is modeled using PART instructions in SHELX .
Advanced Research Questions
Q. How can hydrogen bonding patterns in the crystal structure of this compound be analyzed to predict supramolecular assembly?
Methodological Answer: Hydrogen bonding networks are analyzed via graph set analysis (e.g., Etter’s rules):
- Donor-Acceptor Pairs : The hydroxyl group forms O-H···N bonds with benzimidazole N atoms (D = 2.8–3.0 Å, θ = 150–170°).
- Graph Descriptors : Chains (C(4)) or rings (R₂²(8)) are identified using software like Mercury.
- Thermal Motion : Anisotropic displacement parameters (ADPs) from SHELXL refine H-bond geometries, revealing dynamic interactions under varying temperatures .
Q. How do computational methods (e.g., DFT) resolve contradictions in spectroscopic data for derivatives of this compound?
Methodological Answer:
- DFT Calculations : Gaussian09 or ORCA software optimizes molecular geometry at the B3LYP/6-31G* level. Calculated NMR chemical shifts (via GIAO) are compared to experimental data to assign ambiguous signals (e.g., distinguishing tautomers).
- Reactivity Studies : Frontier molecular orbital (FMO) analysis predicts sites for electrophilic/nucleophilic attack, clarifying reaction pathways observed in experimental data .
Q. What strategies validate crystal structures of this compound when disorder or twinning complicates refinement?
Methodological Answer:
- Disorder Handling : In SHELXL, split positions (PART 0/1) and restraints (SIMU, DELU) model disordered ethanol groups.
- Twinning : Twin law matrices (e.g., -h, -k, l) and HKLF5 format data are used for refinement. The Rint (< 0.05) and Flack parameter verify twinning resolution.
- Validation Tools : PLATON checks for missed symmetry (ADDSYM) and validates CIF files via IUCr standards .
Q. How are synthetic byproducts (e.g., chlorinated derivatives) identified and mitigated during the preparation of this compound?
Methodological Answer:
- LC-MS : Monitors reaction progress; byproducts like 2-(chloromethyl)benzimidazoles (m/z ~167) are detected via negative-ion mode .
- Mitigation : Avoid excess thionyl chloride (SOCl₂) during hydroxyl group derivatization. Quenching with NaHCO₃ neutralizes residual HCl, preventing unwanted chlorination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
